(-)-Scopolamine methyl bromide, also known as methylscopolamine bromide, is a synthetic organic compound derived from scopolamine. It is classified as a muscarinic antagonist, primarily used in clinical settings to manage conditions such as peptic ulcers, nausea, vomiting, and motion sickness. This compound is notable for its ability to inhibit the action of acetylcholine at muscarinic receptors, which plays a critical role in various physiological processes.
Methylscopolamine bromide is synthesized from scopolamine, a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as belladonna and henbane. The synthesis typically involves the alkylation of scopolamine with methyl bromide.
The synthesis of (-)-scopolamine methyl bromide generally involves the following steps:
The reaction typically requires heating and may be conducted in solvents such as acetonitrile or ethanol to enhance solubility and reaction efficiency. The reaction conditions (temperature, time) are crucial for maximizing yield and purity.
The molecular formula of (-)-scopolamine methyl bromide is , with a molecular weight of approximately 398.31 g/mol. The structure features a bicyclic system characteristic of tropane alkaloids.
The primary reaction for synthesizing (-)-scopolamine methyl bromide involves the nucleophilic substitution where the hydroxyl group of scopolamine is replaced by a methyl group from methyl bromide:
This reaction can be sensitive to conditions such as temperature and solvent choice, impacting both yield and selectivity. Optimization of these parameters is essential for industrial-scale synthesis.
(-)-Scopolamine methyl bromide acts primarily as a muscarinic antagonist by blocking acetylcholine from binding to muscarinic receptors in various tissues. This inhibition leads to decreased secretions in glands and reduced smooth muscle contraction.
Research indicates that this compound exhibits high affinity for M1 and M3 muscarinic receptors, contributing to its therapeutic effects in gastrointestinal disorders.
The compound's stability and solubility make it suitable for pharmaceutical formulations.
(-)-Scopolamine methyl bromide is utilized in various medical applications:
(-)-Scopolamine methyl bromide (chemical name: [1R,2R,4S,5S,7S]-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²⁴]nonane bromide) emerged as a significant compound during early 20th-century investigations into quaternary ammonium derivatives of tropane alkaloids. Its synthesis represented a strategic effort to modify naturally occurring anticholinergics for enhanced peripheral selectivity. The compound was first synthesized in 1902 through N-methylation of scopolamine (hyoscine), as documented in Merck's German patent DE145996 [1] [4]. This innovation occurred amidst broader pharmacological exploration of belladonna alkaloids, where researchers sought to mitigate the central nervous system (CNS) effects of tertiary amine anticholinergics like atropine and scopolamine [4] [8].
The industrial production of (-)-scopolamine methyl bromide commenced in the mid-20th century, culminating in its clinical introduction in 1954 as a gastrointestinal antispasmodic [1]. This development aligned with contemporaneous research on structurally similar quaternary agents such as ipratropium bromide (discovered 1966) and tiotropium bromide (patented 1989), collectively advancing receptor-targeted anticholinergic therapy [1]. The compound's distinction from its parent alkaloid was formally recognized in pharmacopeial monographs, establishing it as a discrete therapeutic entity with specialized applications [4].
Table 1: Key Historical Milestones in Anticholinergic Agent Development
| Year | Event | Significance |
|---|---|---|
| 1833 | Isolation of scopolamine from Scopolia species | Identification of natural anticholinergic prototype |
| 1902 | Synthesis of scopolamine methyl bromide (Merck, DE145996) | First quaternary ammonium derivative of scopolamine |
| 1954 | Clinical introduction for peptic ulcer management | Validation of peripheral muscarinic antagonism concept |
| 1966 | Discovery of ipratropium bromide | Confirmed therapeutic advantages of quaternary anticholinergics in pulmonary care |
(-)-Scopolamine methyl bromide exemplifies the structural paradigm of quaternary ammonium muscarinic antagonists, characterized by a permanently charged nitrogen atom that fundamentally alters pharmacological behavior. The quaternization process involves alkylation of scopolamine's tertiary amine nitrogen with methyl bromide, generating a positively charged tetrahedral nitrogen center [2] [9]. This structural modification imposes three critical pharmacological consequences:
Polarity Enhancement: The quaternary ammonium group increases molecular polarity, reducing lipid solubility approximately 50-fold compared to scopolamine. This property severely limits passive diffusion across biological membranes, particularly the blood-brain barrier (BBB) [1] [9]. Consequently, therapeutic effects are restricted to peripheral tissues, eliminating the CNS-mediated adverse effects (e.g., sedation, hallucinations) associated with tertiary tropane alkaloids [4] [9].
Receptor Interaction Kinetics: The steric bulk of the N-methyl group alters ligand-receptor binding dynamics. While retaining affinity for M₁–M₃ muscarinic receptor subtypes, the compound exhibits prolonged residence time at M₃ receptors in gastrointestinal smooth muscle due to slowed dissociation kinetics [7]. This property underpins its sustained antisecretory and antispasmodic actions in peptic ulcer therapy [1].
Metabolic Stability: Quaternary ammonium structure confers resistance to first-pass hepatic metabolism, as cytochrome P450 enzymes demonstrate reduced affinity for charged molecules [9]. However, this stability is counterbalanced by negligible oral bioavailability (<5%), necessitating parenteral administration for systemic effects [1].
The success of (-)-scopolamine methyl bromide inspired systematic development of structurally optimized quaternary anticholinergics. Ipratropium bromide incorporated an isopropyl group on nitrogen, enhancing bronchodilator potency through increased M₃ receptor subtype selectivity [1]. Tiotropium bromide further extended duration via bithienyl moieties that balanced polarity through hydrophobic interactions, achieving once-daily dosing for chronic obstructive pulmonary disease [1].
Table 2: Structural and Pharmacological Progression of Quaternary Anticholinergics
| Compound | Quaternary Modification | Key Structural Features | Therapeutic Application |
|---|---|---|---|
| (-)-Scopolamine methyl bromide | N-Methyl | Tropine core with epoxide bridge, tropate ester | Gastrointestinal antispasmodic |
| Ipratropium bromide | N-Isopropyl | 8-Azoniabicyclo[3.2.1]octane, tropate ester | Bronchodilator (acute asthma) |
| Tiotropium bromide | N-Methyl with thiophenes | Di-thienylglycolate ester | Bronchodilator (chronic COPD) |
The pharmacological profile of (-)-scopolamine methyl bromide diverges significantly from its tertiary amine precursors due to its quaternary structure, as evidenced by comparative studies:
Molecular Properties: The addition of a methyl group to scopolamine's nitrogen increases molecular weight from 303.35 g/mol to 338.27 g/mol (bromide salt). More critically, the partition coefficient (log P) shifts from 0.98 (scopolamine) to -3.3 (methyl bromide derivative), confirming drastically reduced lipophilicity [9] [10]. This physicochemical change underpins differential biodistribution.
Gastrointestinal Absorption: Unlike tertiary alkaloids that readily cross intestinal epithelia, (-)-scopolamine methyl bromide exhibits minimal oral absorption. Whereas scopolamine hydrobromide achieves 13% oral bioavailability [10], the methyl bromide derivative's absorption is negligible (<5%) due to poor membrane permeability and P-glycoprotein efflux [1] [9]. This property confines its action to luminal muscarinic receptors in the gastrointestinal tract, making it suitable for localized effects without systemic exposure.
Central Nervous System Penetration: Radioligand distribution studies demonstrate that intravenous (-)-scopolamine methyl bromide achieves <0.1% brain-to-plasma concentration ratios versus 10–15% for scopolamine [9]. This differential explains the absence of CNS effects (e.g., sedation, amnesia) at therapeutic doses [4] [9]. Electrophysiological studies confirm no detectable hippocampal muscarinic receptor occupancy following peripheral administration [9].
Receptor Subtype Interactions: Functional assays reveal conserved affinity for M₃ receptors (Kᵢ ≈ 1.8 nM) but reduced M₁/M₂ affinity compared to scopolamine. Isolated ileum studies demonstrate equipotent inhibition of acetylcholine-induced contractions (pA₂ = 9.1), confirming potent peripheral muscarinic blockade [7]. However, unlike atropine, the compound shows no inhibition of central M₁-mediated cognitive functions in animal models [1].
Clinical Applications: The therapeutic niche of (-)-scopolamine methyl bromide arises from these differential properties. While scopolamine is utilized for motion sickness (via central vestibulo-emetic pathway modulation) and preoperative sedation [3] [10], its methyl bromide derivative is exclusively employed for peripheral antimuscarinic effects—specifically reducing gastric acid secretion and intestinal hypermotility in ulcer management [1] [9]. This compartmentalization exemplifies structure-driven therapeutic specialization within the tropane alkaloid family.
Table 3: Pharmacokinetic and Receptor Binding Comparison
| Parameter | (-)-Scopolamine Methyl Bromide | Scopolamine (Tertiary) | Atropine |
|---|---|---|---|
| Molecular Weight (g/mol) | 338.27 | 303.35 | 289.37 |
| log P | -3.3 | 0.98 | 1.83 |
| Oral Bioavailability | <5% | 13% | 50% |
| BBB Permeability | Negligible | High | High |
| M₃ Receptor Kᵢ (nM) | 1.8 | 0.9 | 0.6 |
| Primary Clinical Use | GI antispasmodic | Antiemetic/motion sickness | Mydriatic/antispasmodic |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7